N-(5-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of amides. It features a piperidine ring attached to an acetamide group, with a chlorinated methylphenyl substituent. Compounds of this nature are often investigated for their potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide typically involves the following steps:
Starting Materials: 5-chloro-2-methylphenylamine and 2-chloroacetyl chloride.
Reaction: The amine group of 5-chloro-2-methylphenylamine reacts with 2-chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form an intermediate.
Cyclization: The intermediate undergoes cyclization with piperidine to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methyl group.
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.
Substitution: The chlorinated phenyl ring may undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Products may include hydroxylated derivatives.
Reduction: Products may include amines or alcohols.
Substitution: Products may include substituted phenyl derivatives.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions.
Medicine: Investigated for potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: May be used in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if it acts on a receptor, it may bind to the receptor site and modulate its activity, either as an agonist or antagonist. The molecular targets could include enzymes, ion channels, or receptors.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-(piperidin-1-yl)acetamide
- N-(4-chlorophenyl)-2-(piperidin-1-yl)acetamide
- N-(5-chloro-2-methylphenyl)-2-(morpholin-4-yl)acetamide
Uniqueness
N-(5-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the piperidine ring, which may confer distinct pharmacological properties compared to its analogs.
Biological Activity
N-(5-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a chloro-substituted aromatic ring and a piperidine moiety linked through an acetamide functional group. The presence of the 5-chloro and 2-methyl substitutions on the phenyl ring enhances its biological activity, making it a candidate for various pharmacological studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in inflammation and infection pathways. The compound may act as an agonist or antagonist at these targets, modulating cellular pathways that are critical for therapeutic effects.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Anti-inflammatory : The compound has shown potential in inhibiting inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
- Anticancer : Preliminary studies suggest that it may induce apoptosis in cancer cells, particularly through mechanisms involving cell cycle arrest and inhibition of key signaling pathways such as IGF1R .
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various bacterial strains. Its minimum inhibitory concentration (MIC) values indicate effectiveness against both Gram-positive and Gram-negative bacteria .
Microbial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 4.69 |
Escherichia coli | 8.33 |
Pseudomonas aeruginosa | 11.29 |
Study on Anticancer Activity
In a study examining the anticancer potential of this compound, researchers found that the compound induced G2/M cell cycle arrest in HepG2 liver cancer cells. Flow cytometry analysis revealed a significant increase in early-stage apoptosis when treated with higher concentrations of the compound, suggesting its potential as a therapeutic agent for hepatocellular carcinoma (HCC) .
Study on Anti-inflammatory Effects
Another study investigated the anti-inflammatory properties of this compound. Results indicated that it effectively reduced pro-inflammatory cytokine levels in vitro, demonstrating its potential utility in managing inflammatory disorders.
Comparative Analysis with Similar Compounds
This compound can be compared with structurally similar compounds to highlight its unique properties:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(4-chlorophenyl)-2-(piperidin-1-yl)acetamide | Different halogen substitution | Moderate anti-inflammatory |
N-(5-bromo-2-methylphenyl)-2-(piperidin-1-yl)acetamide | Bromine instead of chlorine | Lower anticancer activity |
N-(5-chloro-3-methylphenyl)-2-(morpholin-1-yl)acetamide | Morpholine instead of piperidine | Variable antimicrobial activity |
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-piperidin-1-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-11-5-6-12(15)9-13(11)16-14(18)10-17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFFVWKIIXLSKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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